molecular formula C12HBr9O B041042 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether CAS No. 437701-78-5

2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether

Cat. No. B041042
M. Wt: 880.3 g/mol
InChI Key: ASGZXYIDLFWXID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether involves two primary methods: perbromination of phenoxyanilines and reductive debromination of Decabromodiphenyl ether (BDE-209) by sodium borohydride, followed by chromatographic separation of the nonabromodiphenyl ether isomers (Christiansson et al., 2006). This synthesis is crucial for producing authentic standards for analytical, toxicological, and physical-chemical property studies.

Molecular Structure Analysis

The molecular structure of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether has been characterized through 1H NMR, 13C NMR, electron ionization mass spectra, and melting points. X-ray crystallography has previously characterized the structures, providing detailed insights into the molecular conformation and electronic distribution (Christiansson et al., 2006).

Chemical Reactions and Properties

2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether undergoes various chemical reactions, including photolytic debromination under solar irradiation, producing lower-brominated diphenyl ethers as products. The photodecomposition process and quantum yield have been studied, revealing a transformation into nona- to tri-bromodiphenyl ethers, indicating significant environmental degradation pathways (Bezares-Cruz, Jafvert, & Hua, 2004).

Physical Properties Analysis

The physical properties of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether, such as melting points and solubility characteristics, are integral to understanding its environmental fate and behavior. These properties are closely related to its synthesis and molecular structure, influencing its distribution in the environment and potential for accumulation in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various environmental conditions, are critical for assessing the environmental impact of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether. Oxidative degradation by potassium permanganate and other reactions provide insights into the potential pathways for its environmental transformation and degradation (Shi et al., 2015).

Scientific Research Applications

  • Neurological Impact : A study revealed that neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, can impair spontaneous behavior, learning, and memory functions in adult mice (Viberg et al., 2006).

  • Analytical and Toxicological Studies : Nonabromodiphenyl ethers like BDE-206, BDE-207, and BDE-208 are used as authentic standards in analytical, toxicological, stability studies, and physical-chemical property analyses (Christiansson et al., 2006).

  • Human Metabolism Research : Research has shown that higher brominated diphenyl ethers can be metabolically transformed into hydroxylated diphenyl ethers (OH-PBDEs) in humans (Yu et al., 2010).

  • Catalytic Debromination : A study demonstrated the complete catalytic debromination of polybrominated diphenyl ethers using a silica-supported Pd nanoparticle catalyst, producing diphenyl ether and other bromine-free products (Ukisu, 2015).

  • Environmental Studies : In environmental contexts, research has focused on reducing decabromodiphenyl ether emissions from industries such as textile manufacturing via wastewater management (Derden & Huybrechts, 2013).

  • Occupational Exposure Studies : Studies have also investigated occupational exposure to polybrominated diphenyl ethers, including nonabromodiphenyl ether, in various industries such as electronics dismantling (Sjödin et al., 1999).

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGZXYIDLFWXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556652
Record name 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether

CAS RN

437701-78-5
Record name 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5',6,6'-NONABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2125E3OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
A Christiansson, D Teclechiel, J Eriksson, Å Bergman… - Chemosphere, 2006 - Elsevier
Polybrominated diphenyl ethers (PBDEs) have been used extensively as brominated flame retardants (BFRs) in textiles, upholstery and electronics. They are ubiquitous contaminants in …
Number of citations: 29 www.sciencedirect.com
D Teclechiel - 2008 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) make up an important class of brominated flame retardants. The present production is mainly concentrated to DecaBDE but until recently also …
Number of citations: 4 www.diva-portal.org
A Christiansson, J Eriksson, D Teclechiel… - … Science and Pollution …, 2009 - Springer
Background, aim, and scope Decabromodiphenyl ether (DecaBDE) is used as an additive flame retardant in polymers. It has become a ubiquitous environmental contaminant, …
Number of citations: 103 link.springer.com
A Christiansson - 2008 - diva-portal.org
Adding chemicals to materials to decrease flammability can be dated back to as early as 450 BC when the Egyptians used alum to reduce flammability of wood. Almost 2500 years later …
Number of citations: 1 www.diva-portal.org
U Winnberg, A Rydén, K Löfstrand… - … science & technology, 2014 - ACS Publications
Hydroxylated (OH−) and methoxylated (MeO−) polybrominated diphenyl ethers (PBDEs) are compounds present in the marine environment and OH–PBDEs are of toxicological concern …
Number of citations: 5 pubs.acs.org
JR Parsons, E Skoczynska, H Djuma… - Abstract from “The …, 2007 - researchgate.net
Over the last few years concern has arisen over the environmental fate and effects of brominated flame retardants. Polybrominated diphenyl ether (PBDE) flame retardants in the aquatic …
Number of citations: 5 www.researchgate.net
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
Y Shih, CK Wang - Journal of hazardous materials, 2009 - Elsevier
Polybromodiphenyl ethers (PBDEs) are widely used flame retardant additives and have been mainly used in polymers for many plastic and electronic products. PBDEs have been found …
Number of citations: 145 www.sciencedirect.com
AC Gerecke, W Giger, PC Hartmann, NV Heeb… - Chemosphere, 2006 - Elsevier
Tetrabromobisphenol A (TBBPA), hexabromocyclododecane (HBCD), and decabromodiphenyl ether (DecaBDE) are high production volume chemicals used as flame retardants in …
Number of citations: 305 www.sciencedirect.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org

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